molecular formula C13H21BrNOPS2 B2734778 [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine CAS No. 2445785-20-4

[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine

Cat. No.: B2734778
CAS No.: 2445785-20-4
M. Wt: 382.31
InChI Key: UCVUXALVECSCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine is a complex organic compound characterized by the presence of a phosphoryl group, a bromophenyl group, and propylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine typically involves the reaction of 4-bromobenzylamine with propylsulfanylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of phosphoryl sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Bis(propylsulfanyl)phosphoryl-1-(4-chlorophenyl)methanamine
  • N-Bis(propylsulfanyl)phosphoryl-1-(4-fluorophenyl)methanamine
  • N-Bis(propylsulfanyl)phosphoryl-1-(4-iodophenyl)methanamine

Uniqueness

[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical and biological properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-bis(propylsulfanyl)phosphoryl-1-(4-bromophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrNOPS2/c1-3-9-18-17(16,19-10-4-2)15-11-12-5-7-13(14)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVUXALVECSCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(NCC1=CC=C(C=C1)Br)SCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrNOPS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.